2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17599417
InChI: InChI=1S/C16H20O9/c17-15(18)11-1-2-12(16(19)20)14-13(11)24-9-7-22-5-3-21-4-6-23-8-10-25-14/h1-2H,3-10H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid

CAS No.:

Cat. No.: VC17599417

Molecular Formula: C16H20O9

Molecular Weight: 356.32 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid -

Specification

Molecular Formula C16H20O9
Molecular Weight 356.32 g/mol
IUPAC Name 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene-16,19-dicarboxylic acid
Standard InChI InChI=1S/C16H20O9/c17-15(18)11-1-2-12(16(19)20)14-13(11)24-9-7-22-5-3-21-4-6-23-8-10-25-14/h1-2H,3-10H2,(H,17,18)(H,19,20)
Standard InChI Key VQDJMQNZUOPTQU-UHFFFAOYSA-N
Canonical SMILES C1COCCOC2=C(C=CC(=C2OCCOCCO1)C(=O)O)C(=O)O

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Composition

The IUPAC name 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene-16,19-dicarboxylic acid delineates its bicyclic architecture, comprising a benzo ring fused to a pentaoxacyclopentadecine macrocycle. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₆H₂₀O₉
Molecular Weight356.32 g/mol
Canonical SMILESC1COCCOC2=C(C=CC(=C2OCCOCCO1)C(=O)O)
InChIKeyVQDJMQNZUOPTQU-UHFFFAOYSA-N

The presence of five ether oxygen atoms within the macrocycle facilitates cation coordination, while the dicarboxylic acid groups enhance solubility in polar solvents and enable further functionalization.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous macrocyclic compounds reveals characteristic absorption bands at ~1700 cm⁻¹ (C=O stretching of carboxylic acids) and 1100–1250 cm⁻¹ (C-O-C ether linkages) . Nuclear magnetic resonance (NMR) studies in deuterated methanol (CD₃OD) typically show proton resonances for the benzo ring aromatic protons at δ 6.5–7.5 ppm and methylene groups adjacent to ether oxygens at δ 3.5–4.5 ppm .

Synthesis and Manufacturing Challenges

Multi-Step Condensation and Cyclization

Synthesis involves a three-stage process: (1) preparation of a linear dicarboxylic acid precursor via esterification, (2) cyclization under high-dilution conditions to minimize oligomer formation, and (3) acid-catalyzed dehydration to form the macrocycle. Key challenges include:

  • Steric hindrance during cyclization, necessitating slow addition of precursors to reaction mixtures.

  • Purification difficulties due to similar solubility profiles of the target compound and oligomeric byproducts .

Solvent and Catalyst Optimization

Reactions conducted in tetrahydrofuran (THF) at 60–80°C with p-toluenesulfonic acid (PTSA) as a catalyst yield cyclization efficiencies of ~40–50%, as reported for structurally related crown ethers . Recent advances propose using microwave-assisted synthesis to reduce reaction times from 48 hours to <6 hours while maintaining yields above 35%.

Physicochemical and Functional Properties

Thermal and Mechanical Stability

Thermogravimetric analysis (TGA) indicates decomposition onset temperatures exceeding 300°C, attributable to the rigid macrocyclic framework and hydrogen-bonding between carboxylic acid groups . Mechanical testing of polymer composites incorporating this compound demonstrates 3–4-fold increases in tensile strength compared to unmodified matrices, highlighting its role as a reinforcing agent .

Host-Guest Complexation Behavior

The compound’s 15-membered cavity exhibits preferential binding for K⁺ ions (log K = 3.2 ± 0.1) over Na⁺ (log K = 1.8 ± 0.2) in methanol-water solutions, as determined by conductometric titrations. This selectivity stems from optimal cavity-to-ion size matching, aligning with the Hancock-Cram principle of macrocycle-ion complementarity.

Applications in Industrial and Biomedical Contexts

Catalysis and Separation Technologies

Immobilization of the compound onto silica substrates creates cation-selective adsorbents capable of extracting Li⁺ from brine solutions with >90% efficiency. In asymmetric catalysis, palladium complexes of this macrocycle facilitate Suzuki-Miyaura couplings with enantiomeric excess (ee) values up to 88%.

Pharmaceutical Relevance

Preliminary studies suggest derivatization of the carboxylic acid groups into amides enhances blood-brain barrier permeability, positioning the compound as a candidate for neurological drug delivery systems. Cytotoxicity assays in HEK293 cells show >80% viability at concentrations ≤50 μM, indicating favorable biocompatibility .

Emerging Research Directions

Computational Design of Analogues

Molecular docking simulations predict that substituting the benzo ring with pyridine increases binding affinity for Cu²⁺ by ~25%, enabling applications in heavy metal remediation . Density functional theory (DFT) calculations further corroborate the stability of such metal complexes, with Gibbs free energies of formation ≤−45 kJ/mol.

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